REACTION_CXSMILES
|
[H][H].[CH3:3][CH:4]1[CH2:13][CH:12]2[CH:7]([CH2:8][CH2:9][CH2:10][CH2:11]2)[NH:6][CH2:5]1.[ClH:14]>CO.[Pt](=O)=O>[ClH:14].[CH3:3][CH:4]1[CH2:13][CH:12]2[CH:7]([CH2:8][CH2:9][CH2:10][CH2:11]2)[NH:6][CH2:5]1 |f:5.6|
|
Name
|
atmosphere
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1CNC2CCCCC2C1
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
75 mg
|
Type
|
catalyst
|
Smiles
|
[Pt](=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were hydrogenated at RT
|
Type
|
CUSTOM
|
Details
|
After removal of the catalyst by suction
|
Type
|
FILTRATION
|
Details
|
filtering the reaction mixture
|
Type
|
CUSTOM
|
Details
|
was evaporated down
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
Cl.CC1CNC2CCCCC2C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |